4-Fluoro-2-(trifluoromethyl)phenacyl bromide

Description

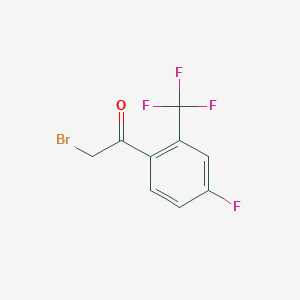

4-Fluoro-2-(trifluoromethyl)phenacyl bromide (CAS: 537050-13-8) is a halogenated aromatic ketone with the molecular formula C₉H₅OF₄Br and a molecular weight of 285.033 g/mol . Its structure features a phenacyl bromide core substituted with a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and bioactive molecules.

Its synthesis involves a Grignard reagent approach starting from (4-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide, followed by reaction with acetyl chloride. Notably, the reaction requires Cu(I) catalysts (e.g., CuCl) and low temperatures (−5 to −10°C) to achieve high yields, as the absence of Cu(I) leads to slower kinetics and side reactions .

Properties

IUPAC Name |

2-bromo-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODSLDBFTFFTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701210633 | |

| Record name | 2-Bromo-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537050-13-8 | |

| Record name | 2-Bromo-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537050-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alternative Synthetic Routes and Industrial Considerations

While the above method is the most direct and commonly reported, alternative bromination methods and purification strategies have been explored for related trifluoromethylphenacyl bromides, which can be adapted for the fluoro-substituted analog.

Industrial synthesis often optimizes reaction parameters such as temperature, solvent choice, and bromine addition rate to maximize yield and purity while minimizing side reactions like dibromination or decomposition.

Reaction Mechanism and Chemical Considerations

The bromination of 2-fluoro-4-(trifluoromethyl)acetophenone proceeds via an electrophilic substitution mechanism at the alpha carbon adjacent to the carbonyl group. The presence of the electron-withdrawing trifluoromethyl and fluoro substituents influences the reactivity by stabilizing the intermediate enol or enolate forms, facilitating selective bromination.

- The bromine acts as an electrophile, attacking the enol form of the acetophenone.

- The reaction is typically conducted at moderate temperatures (around 40 °C) to control the rate and avoid over-bromination.

- The acidic medium (acetic acid) helps maintain the protonation state favorable for enol formation.

Summary Table of Preparation Conditions

Research Findings and Notes

- The bromination reaction is sensitive to temperature and reagent addition rate to avoid side products such as dibromo derivatives.

- Thermal purification methods like distillation are generally avoided due to decomposition risks above 100 °C.

- Crystallization at low temperatures is preferred for purification to maintain compound integrity.

- The presence of the fluoro substituent alongside the trifluoromethyl group affects the electronic environment, potentially influencing reactivity and selectivity during bromination.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents[][2].

Major Products:

Nucleophilic Substitution: Substituted phenacyl derivatives.

Oxidation: Fluorinated ketones or carboxylic acids.

Reduction: Fluorinated alcohols[][2].

Scientific Research Applications

Overview

4-Fluoro-2-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5BrF4O. This fluorinated phenacyl bromide derivative is notable for its unique chemical properties, making it a valuable building block in various scientific research fields, including organic synthesis, medicinal chemistry, and biochemistry.

Organic Synthesis

This compound serves as a critical intermediate in the synthesis of complex organic molecules. Its reactivity can be harnessed to create pharmaceuticals and agrochemicals. The presence of electron-withdrawing groups increases its electrophilicity, making it suitable for various synthetic pathways.

Medicinal Chemistry

Due to its unique structural features, this compound is being explored for its potential in drug development. It is particularly significant in the design of fluorinated drugs, which often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts.

Biological Studies

The compound has been utilized as a probe in biochemical assays to study enzyme mechanisms and biological pathways. Its electrophilic nature allows it to label proteins and interact with nucleophiles effectively, facilitating investigations into protein functions and interactions.

Anticancer Research

Recent studies have highlighted the anticancer properties of derivatives synthesized from this compound. For instance, compounds derived from this bromide have shown significant inhibitory effects against various cancer cell lines, such as MCF-7 (breast cancer) and WM266.4 (melanoma), with IC50 values indicating potent antiproliferative activity.

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound derivative | MCF-7 | 0.16 |

| This compound derivative | WM266.4 | 0.12 |

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluoro and trifluoromethyl groups enhances its electrophilic character, making it a suitable substrate for nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Substituent Effects

- 4-Fluoro-2-(trifluoromethyl)phenacyl bromide : The electron-withdrawing fluorine (-F) and trifluoromethyl (-CF₃) groups create a strong inductive effect, reducing electron density on the aromatic ring. This enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in reactions such as cyclocondensation .

- 4-Chlorophenacyl bromide: The chlorine substituent (-Cl) provides moderate electron withdrawal, leading to intermediate reactivity compared to -F and -CF₃. It is widely used in synthesizing furo[2,3-b]furans and quinoxalines .

- 4-Methoxyphenacyl bromide : The methoxy (-OCH₃) group is electron-donating, which reduces electrophilicity and slows reaction rates in nucleophilic substitutions. It is less reactive in cyclization reactions compared to halogenated analogs .

Reactivity in Cyclization Reactions

- Key Findings: Halogen substituents (-Br, -Cl) enhance reactivity in nucleophilic substitutions compared to non-halogenated analogs.

Biological Activity

4-Fluoro-2-(trifluoromethyl)phenacyl bromide (4-F-2-TFB) is a chemical compound that has garnered attention in the field of proteomics and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, applications in research, and relevant findings from various studies.

4-F-2-TFB has the molecular formula C₉H₅BrF₄O and a molecular weight of 285.03 g/mol. It is characterized by a white crystalline form and is known for its lachrymatory properties. The presence of halogen atoms, particularly fluorine and bromine, contributes to its lipophilicity and reactivity, making it an interesting candidate for biological applications.

The primary mechanism of action for 4-F-2-TFB involves its reactivity with cysteine residues in proteins. This alkylation process modifies the protein structure, enhancing stability and solubility during analytical procedures. The fluoro and trifluoromethyl groups increase the hydrophobic character of the molecule, which aids in the separation of modified proteins during techniques such as gel electrophoresis.

Cysteine Alkylation

4-F-2-TFB is particularly effective for cysteine alkylation, which is crucial in proteomics research. This modification can alter protein function and interactions, providing insights into cellular mechanisms and disease pathways.

Anticancer Potential

Research indicates that fluorinated compounds can also exhibit anticancer activities. Compounds structurally related to 4-F-2-TFB have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cellular processes . The mechanism often involves modulation of key proteins involved in cell cycle regulation and apoptosis.

Study on Cysteine Alkylation

In a study focusing on the efficacy of 4-F-2-TFB for cysteine alkylation, researchers demonstrated that it effectively modified cysteine residues under mild conditions. This was shown to improve protein stability during subsequent analyses, highlighting its utility in proteomic workflows.

Comparative Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial activity of several fluorinated compounds against MRSA. Results indicated that compounds with trifluoromethyl substitutions exhibited significantly lower minimum inhibitory concentrations (MICs) compared to non-fluorinated analogs, suggesting a potential role for 4-F-2-TFB in developing new antimicrobial agents .

Research Findings Summary

Q & A

Q. How does the compound interact with biological targets, such as enzymes or receptors?

- Methodology : In vitro assays (e.g., kinase inhibition) use fluorescence polarization or TR-FRET. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies. Toxicity profiles (e.g., IC in HEK293 cells) guide SAR optimization for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.